molecular formula C10H14ClN B7843673 Benzenepropanamine, 2-chloro-N-methyl- CAS No. 103273-66-1

Benzenepropanamine, 2-chloro-N-methyl-

Cat. No.: B7843673
CAS No.: 103273-66-1
M. Wt: 183.68 g/mol
InChI Key: LHAGGLOEPYFAGA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Benzenepropanamine, 2-chloro-N-methyl- typically involves the reaction of benzylamine with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride (SOCl2) to introduce the chlorine atom into the benzylamine structure. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Benzenepropanamine, 2-chloro-N-methyl- undergoes various chemical reactions, including:

Scientific Research Applications

Benzenepropanamine, 2-chloro-N-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenepropanamine, 2-chloro-N-methyl- involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Benzenepropanamine, 2-chloro-N-methyl- can be compared with other similar compounds such as:

    Benzylamine: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

    2-Chlorobenzylamine: Similar structure but without the N-methyl group, affecting its reactivity and biological activity.

    N-Methylbenzylamine:

Properties

IUPAC Name

3-(2-chlorophenyl)-N-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-12-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,12H,4,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAGGLOEPYFAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401293705
Record name 2-Chloro-N-methylbenzenepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401293705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103273-66-1
Record name 2-Chloro-N-methylbenzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103273-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-methylbenzenepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401293705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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